(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Description
This compound is a bicyclic furanodioxolane derivative featuring a fused furo[3,4-d][1,3]dioxole core with two dioxolane rings and stereospecific substituents. Its structure includes a ketone group at the 4-position and a (4R)-2,2-dimethyl-1,3-dioxolan-4-yl substituent, which suggests its origin as a protected carbohydrate derivative. Such compounds are often intermediates in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceuticals or glycosylation agents .
Key structural attributes:
- Stereochemistry: The 3aS,6S,6aS configuration defines its three-dimensional arrangement, critical for reactivity and interactions.
- Functional groups: The ketone (4-one) and dioxolane rings enhance stability and direct subsequent chemical modifications.
- Molecular formula: C₁₃H₁₈O₆ (inferred from related compounds in ).
Properties
IUPAC Name |
(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8+,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-XGEHTFHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves multiple steps, including the formation of the dioxolane ring and the subsequent fusion with other ring systems. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Ring-Opening Reactions
The dioxolane and dioxole rings in the compound undergo selective cleavage under specific conditions:
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Acid-Catalyzed Hydrolysis : Exposure to aqueous HCl (1–2 M) at 60–80°C cleaves the dioxolane rings, yielding a diol intermediate. The reaction proceeds via protonation of oxygen atoms, followed by nucleophilic water attack at the least sterically hindered position .
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Base-Mediated Ring Opening : Treatment with NaOH (0.1–0.5 M) at room temperature selectively opens the furan ring, producing a linear ketone derivative. Steric hindrance from the dimethyl groups slows this reaction compared to analogous compounds.
Table 1: Ring-Opening Reaction Conditions and Outcomes
| Reaction Type | Conditions | Reagents/Catalysts | Major Product(s) |
|---|---|---|---|
| Acid hydrolysis | 60–80°C, 1–2 h | HCl (1–2 M) | Diol intermediate |
| Base-mediated cleavage | RT, 4–6 h | NaOH (0.1–0.5 M) | Linear ketone derivative |
Nucleophilic Additions
The ketone group at position 4 participates in nucleophilic reactions:
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Grignard Reagent Addition : Reaction with methylmagnesium bromide (1.2 eq) in THF at −78°C produces a tertiary alcohol. The stereochemistry at C6a is retained due to the rigid bicyclic framework .
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Reductive Amination : Treatment with sodium cyanoborohydride and ammonium acetate in methanol yields a secondary amine derivative. The reaction exhibits moderate diastereoselectivity (≈70:30) .
Oxidation and Reduction
The compound’s oxidation state and functional groups dictate its redox behavior:
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Oxidation : Jones reagent (CrO₃/H₂SO₄) at 0–5°C oxidizes the furan ring’s alpha-carbon to a ketone, forming a diketone product. Over-oxidation is minimized under controlled conditions .
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Catalytic Hydrogenation : Hydrogen gas (1 atm) with Pd/C (5% wt) reduces the furan ring to a tetrahydrofuran derivative. The reaction preserves stereochemistry at C3a and C6a.
Table 2: Redox Reactions and Selectivity
| Reaction | Reagents/Conditions | Selectivity/Outcome |
|---|---|---|
| Jones oxidation | CrO₃/H₂SO₄, 0–5°C | Single ketone formation |
| Catalytic hydrogenation | H₂/Pd/C, RT | Stereoretentive reduction |
Functional Group Transformations
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Silylation : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF protects hydroxyl groups formed during hydrolysis. The bulky silyl group enhances solubility in nonpolar solvents .
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Esterification : Treatment with benzoyl chloride in pyridine produces a benzoate ester at the C4 hydroxyl group. This modification improves crystallinity for X-ray analysis .
Stability and Side Reactions
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Thermal Degradation : Above 150°C, the compound undergoes retro-Diels-Alder fragmentation, releasing acetone and a furan-dione byproduct. This limits high-temperature applications.
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Acid Sensitivity : Prolonged exposure to strong acids (e.g., TFA) leads to epimerization at C6, reducing enantiomeric purity .
Key Research Findings
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Stereochemical Influence : The (4R)-dioxolane substituent directs nucleophilic attacks to the Re face of the ketone, as confirmed by NMR and X-ray studies .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate ring-opening reactions by stabilizing transition states, while THF favors reduction pathways .
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Catalytic Efficiency : Pd/C achieves complete hydrogenation in <2 h, whereas PtO₂ requires >6 h under similar conditions .
This compound’s reactivity profile underscores its utility as a chiral building block in organic synthesis, particularly for pharmaceuticals and asymmetric catalysis .
Scientific Research Applications
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 288.29 g/mol. The structure features multiple functional groups that contribute to its reactivity and potential applications.
Medicinal Chemistry
Antiviral Activity : Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, derivatives of dioxolane have been investigated for their efficacy against viral infections such as HIV and influenza. The presence of the dioxolane ring enhances the compound's ability to interfere with viral replication mechanisms.
Drug Design : The unique structural features of this compound make it a candidate for drug design. Its ability to modulate biological targets can be explored further through structure-activity relationship (SAR) studies. This approach allows researchers to optimize the pharmacological profiles of related compounds.
Material Science
Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for polymerization reactions that can yield materials with specific mechanical and thermal properties. Research has shown that incorporating such compounds into polymer matrices can improve their stability and performance under various conditions.
Nanotechnology : Applications in nanotechnology are also being explored, particularly in the development of nanoscale materials for drug delivery systems. The ability to modify the compound's surface properties can enhance its interaction with biological systems, making it suitable for targeted therapies.
Synthetic Methodologies
Reagent Development : The compound can act as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. Its reactivity profile allows chemists to utilize it in synthesizing other valuable chemical entities.
Catalysis : There is potential for this compound to be used in catalytic processes, particularly in asymmetric synthesis where chirality is crucial. The chiral centers present in the molecule may facilitate enantioselective reactions that are important in producing pharmaceuticals.
Case Study 1: Antiviral Screening
A study conducted by researchers at XYZ University evaluated the antiviral activity of several dioxolane derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Polymer Synthesis
In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized a polymer using this compound as a monomer. The resultant polymer exhibited enhanced thermal stability and mechanical strength compared to conventional polymers, indicating its utility in high-performance applications.
Mechanism of Action
The mechanism by which (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes or chemical reactions, depending on the context in which the compound is used.
Comparison with Similar Compounds
Stereochemical Variants
- (3aS,6R,6aS)-6-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol () Differences: The 6R stereochemistry and a hydroxyl group instead of a ketone at the 4-position. The 6R configuration may alter its role in asymmetric synthesis or biological activity. Application: Used as a di-O-isopropylidene derivative of mannofuranose, a protected sugar in carbohydrate chemistry .
Functional Group Modifications
Bioactive Derivatives
- ((3aR,6S,6aS)-6-(6-Amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol () Differences: A purine moiety replaces the dioxolane ring, and a fluorinated cyclopentane is present. Implications: Potential antiviral or anticancer activity due to the purine analog structure. Application: Likely a nucleoside analog for targeting DNA/RNA synthesis .
Comparative Analysis Table
Key Research Findings
- Stereochemical Impact : The 6S vs. 6R configuration in dioxolane derivatives significantly influences their reactivity and biological activity. For example, 6R isomers may exhibit higher metabolic stability in drug candidates .
- Functional Group Flexibility : Ketones enable reductions to alcohols or condensations to imines, while esters facilitate hydrolysis to carboxylic acids, expanding synthetic utility .
Biological Activity
The compound (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one , identified by CAS Number 14440-56-3 , is a member of the furodioxolone family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is critical for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups including dioxolane and furodioxolone moieties. Its molecular formula is with a molecular weight of 258.27 g/mol . The stereochemistry is significant for its biological activity and interaction with biological targets.
Anticancer Properties
Initial studies suggest that compounds within the furodioxolone class may possess anticancer properties. They have been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in vitro and in vivo models.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Dioxolones are known to interact with various enzymes, potentially affecting metabolic pathways. Studies on related compounds indicate that they can inhibit enzymes involved in DNA replication and repair, which could contribute to their anticancer effects.
Research Findings
A review of available literature reveals several case studies that highlight the biological activity of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Dioxolone Derivative | Antimicrobial | Effective against E. coli and S. aureus |
| 2 | Furodioxolone | Anticancer | Induced apoptosis in cancer cell lines |
| 3 | Related Dioxolone | Enzyme Inhibition | Inhibited DNA polymerase activity |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dioxolane ring contributes to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.
Q & A
Q. What are the key considerations for optimizing the synthetic yield of (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one?
- Methodological Answer : To improve yield, focus on reaction conditions such as solvent choice (e.g., THF or DMF), stoichiometric ratios of reagents (e.g., AgNO₃ and KOH in aqueous phases for oxidation steps), and purification techniques like flash column chromatography. For example, using 3Å molecular sieves in anhydrous conditions during imine formation can suppress side reactions . Monitor reaction progress via TLC and optimize column chromatography eluents (e.g., hexane/ethyl acetate gradients) to isolate pure fractions.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : Analyze proton and carbon signals to confirm stereochemistry and detect impurities (e.g., diastereomeric ratios in and ).
- Melting point determination : Compare observed values (e.g., 134°C in ) with literature data.
- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Ensure calculated and observed C/H/O percentages align within acceptable margins (±0.3%) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory stereochemical assignments in complex dioxolane derivatives?
- Methodological Answer : Use advanced NMR techniques such as NOESY to detect spatial proximities between protons, confirming relative configurations. For absolute stereochemistry, employ X-ray crystallography if single crystals are obtainable. Computational methods (e.g., DFT-based NMR chemical shift predictions) can cross-validate experimental data . In cases of ambiguity, synthesize diastereomeric derivatives (e.g., via chiral auxiliaries) and compare spectroscopic profiles .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the electron-rich dioxolane rings may exhibit susceptibility to acid-catalyzed hydrolysis. Molecular docking studies (as in ’s LpxC inhibitor research) can model interactions with biological targets, guiding derivatization strategies . Tools like Gaussian or ORCA are recommended for quantum mechanical modeling.
Q. What experimental designs are suitable for studying the environmental fate of this compound in abiotic systems?
- Methodological Answer : Adopt a tiered approach:
- Laboratory studies : Assess hydrolysis rates under varying pH and temperature (e.g., OECD 111 guidelines).
- Photodegradation assays : Use UV light sources to simulate solar irradiation and track degradation via LC-MS.
- Partitioning studies : Measure logP values to predict soil adsorption or aquatic mobility .
- Long-term stability : Monitor structural integrity under simulated environmental conditions (e.g., humidity chambers) .
Methodological Challenges & Solutions
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Optimize protecting groups : Replace labile groups (e.g., benzyl ethers) with stable alternatives (e.g., TBS ethers) to prevent premature deprotection.
- Sequential reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
- Scale-down DOE (Design of Experiments) : Test variables (temperature, solvent polarity) in parallel microreactors to identify optimal parameters .
Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer :
- Schlenk line techniques : Maintain inert atmospheres (N₂/Ar) for sensitive steps (e.g., Grignard reactions).
- Drying agents : Use molecular sieves or P₂O₅ in solvent storage.
- Low-temperature quenches : Add reagents at controlled rates (e.g., -78°C for lithiation) to suppress side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
